molecular formula C21H24ClN5O2S B2479213 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034530-21-5

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No. B2479213
CAS RN: 2034530-21-5
M. Wt: 445.97
InChI Key: UEEUVTOGPXXIFZ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H24ClN5O2S and its molecular weight is 445.97. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds featuring piperazine-1-yl-1H-indazole derivatives, including structures similar to the specified compound, play a crucial role in medicinal chemistry. Their synthesis and characterization, as demonstrated by Balaraju et al. (2019), underline the significance of these molecules in the development of new therapeutic agents. The docking studies presented for synthesized compounds highlight their potential in targeting specific biological receptors, which is fundamental for drug design and discovery processes Balaraju, V., Kalyani, S., & Laxminarayana, E. (2019). Rasayan Journal of Chemistry.

Anticancer Research

The anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, was explored by Turov (2020) within the "NCI-60 Human Tumor Cell Lines Screen" program. This study revealed that compounds with specific structural features, akin to the compound , exhibited efficacy across various cancer cell lines, highlighting the potential of such molecules in anticancer research Turov, K. (2020). Ukr. Bioorg. Acta 2020, Vol. 15, N1.

Pharmacological Evaluation

Research by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrates the importance of structural diversity in pharmacological evaluations. Their work on antidepressant and antianxiety activities indicates the vast potential of piperazine-related compounds in addressing neurological conditions Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Arabian Journal of Chemistry.

Neuroprotection Research

The cytoprotective effects of certain calmodulin antagonists, such as DY-9760e, which contains a related piperazinyl indazole structure, suggest a potential application in neuroprotection, particularly for treating ischemia/reperfusion-induced injury. This research underscores the therapeutic value of structurally similar compounds in acute stroke treatment and possibly other neurological conditions Hashimoto, M., Takada, Y., Takeuchi, Y., Kasahara, J., Hisa, H., Shirasaki, Y., & Fukunaga, K. (2005). Journal of pharmacological sciences.

Metabolic Studies and Toxicity

The metabolism-dependent mutagenicity of compounds containing a piperazinyl indazole motif has been studied, offering insights into their metabolic pathways and potential toxicological implications. Such studies are crucial for understanding the safety profiles of new therapeutic agents, including those with structures similar to the compound Chen, H., Murray, J., Kornberg, B., Dethloff, L., Rock, D., Nikam, S., & Mutlib, A. (2006). Chemical research in toxicology.

properties

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2S/c1-15-17(22)6-4-8-19(15)30(28,29)26-13-11-25(12-14-26)21-20-16-5-2-3-7-18(16)24-27(20)10-9-23-21/h4,6,8-10H,2-3,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUVTOGPXXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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